cis-(+)-Paroxetine Hydrochloride
Description
Contextualization within Modern Neuropharmacological Agent Development
The development of modern neuropharmacological agents has increasingly emphasized stereochemical purity. The move away from racemic mixtures—which contain multiple stereoisomers—towards single-enantiomer drugs is driven by the understanding that different isomers can have vastly different pharmacological and toxicological profiles. nih.govnih.govresearchgate.net Biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer of a drug. researchgate.netacs.org
This "chiral switching" from a mixture to a pure enantiomer can lead to a better therapeutic index, a more predictable pharmacokinetic profile, and a reduction in potential drug interactions. nih.govijpsjournal.com The study of compounds like cis-(+)-paroxetine hydrochloride is a direct result of this paradigm. Its characterization is essential not for its own therapeutic potential, but to ensure that the final drug product, (-)-trans-paroxetine, is free from isomeric impurities that could be inactive, have different activities, or introduce unintended effects. nih.govresearchgate.net
Significance of Chemical and Preclinical Characterization for Mechanistic Understanding
The chemical and preclinical characterization of all possible isomers is a cornerstone of modern drug development, crucial for a complete mechanistic understanding. For paroxetine (B1678475), the primary goal of preclinical studies was to elucidate the potent and highly selective serotonin (B10506) reuptake inhibition of the (-)-trans-isomer. drugbank.comnih.gov These studies confirmed its high affinity for the serotonin transporter (SERT) and minimal interaction with other neurotransmitter receptors, which explains its mechanism of action. nih.govmdpi.com
The characterization of impurities like this compound is a parallel and mandatory requirement. Regulatory bodies require that impurities in a drug substance be identified and quantified. clearsynth.com This involves developing specific analytical methods, such as high-performance liquid chromatography (HPLC), to separate the different isomers. nih.gov Understanding the structure and properties of this compound allows for the creation of reference standards to ensure that manufacturing processes consistently produce the desired (-)-trans isomer with high purity. synthinkchemicals.com While some vendors list cis-(-)-paroxetine hydrochloride with potential applications in cancer research as a protein kinase inhibitor, the bulk of its characterization in the neuropharmacological field is as a manufacturing impurity. biosynth.com
Evolution of Research Focus on Selective Serotonin Reuptake Inhibitors (SSRIs)
The development of SSRIs marked a significant milestone in psychopharmacology, representing one of the first successful applications of rational drug design. wikipedia.orgcambridge.org The research focus shifted from the older, less selective antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which had significant side effects due to their interaction with multiple receptor systems. wikipedia.orgtelemind.com
The goal was to create agents that specifically targeted the serotonin transporter, thereby increasing serotonin levels in the synapse with greater precision. This quest began in the 1970s and led to the introduction of zimelidine, followed by the landmark approval of fluoxetine (B1211875) in 1987. wikipedia.orgcambridge.orgnih.gov Paroxetine was subsequently introduced as another highly potent and selective SSRI. mdpi.comcambridge.org The evolution of this class was driven by the desire for improved safety and tolerability. This same principle of selectivity and purity extends from the class of drugs down to the individual molecule, reinforcing the importance of isolating the most effective stereoisomer, (-)-trans-paroxetine, from its less active or inactive counterparts like the cis-(+) form.
Data Tables
Table 1: Stereoisomers of Paroxetine
| Isomer Name | Stereochemistry | Role in Pharmacology |
| (-)-trans-Paroxetine | (3S, 4R) | Therapeutically active enantiomer; potent SSRI. researchgate.netnih.gov |
| (+)-trans-Paroxetine | (3R, 4S) | Inactive enantiomer; considered an impurity. nih.gov |
| cis-(+)-Paroxetine | (3S, 4S) or (3R,4R) | Stereoisomeric impurity; often referred to as Paroxetine USP Related Compound D. synthinkchemicals.com |
| cis-(-)-Paroxetine | (3R, 4R) or (3S,4S) | Stereoisomeric impurity. clearsynth.comnih.gov |
Note: The exact (S,S) or (R,R) designation for the cis isomers can vary in literature, but they are consistently identified as the cis-diastereomers.
Table 2: Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | cis-Paroxetine; Paroxetine USP Related Compound D | synthinkchemicals.com |
| CAS Number | 1396174-70-1 | synthinkchemicals.com |
| Molecular Formula | C₁₉H₂₀FNO₃·HCl | synthinkchemicals.combiosynth.com |
| Molecular Weight | 365.83 g/mol | synthinkchemicals.combiosynth.com |
| IUPAC Name | (3S,4R)-4-(p-Fluorophenyl)-3-piperidylmethane;hydrochloride | synthinkchemicals.com |
Properties
Molecular Formula |
C₁₉H₂₁ClFNO₃ |
|---|---|
Molecular Weight |
365.83 |
Synonyms |
(3S-cis)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride; cis-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride; USP Paroxetine Related Compound D; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Cis + Paroxetine Hydrochloride
Stereoselective Synthesis of cis-(+)-Paroxetine Hydrochloride
The synthesis of the enantiomerically pure form of paroxetine (B1678475), specifically the cis-(+)-isomer, is a critical aspect of its production, as the therapeutic activity resides in this specific stereoisomer. Numerous strategies have been developed to achieve high stereoselectivity, broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and enantioselective resolution of key intermediates.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed.
One notable approach involves the use of Oppolzer's (1S)-(−)-camphorsultam as a chiral auxiliary. In this method, the auxiliary is attached to an achiral substrate to form a chiral enoylsultam. A key step is the asymmetric conjugate addition of 4-fluorophenylmagnesium bromide to this chiral α,β-unsaturated sultam. This reaction proceeds with high diastereoselectivity, which is interestingly opposite to that observed for acyclic enoylsultams. researchgate.net The established stereocenter is then carried through subsequent reactions to form the desired piperidine (B6355638) ring structure of paroxetine.
Another strategy utilizes a chiral lithium amide base for the asymmetric desymmetrization of a prochiral imide. This process involves an asymmetric enolisation followed by a kinetic resolution, leading to a chiral imide that is a precursor to (-)-paroxetine. researchgate.net
Asymmetric Catalysis in Total Synthesis
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This area has seen significant advancements, including organocatalytic and organometallic strategies, as well as the application of flow chemistry.
Organocatalytic Strategies
Organocatalysis employs small organic molecules as catalysts. A key strategy in the synthesis of paroxetine involves the asymmetric Michael addition of malonate nucleophiles to α,β-unsaturated aldehydes. For instance, the conjugate addition of dibenzyl malonate to an α,β-unsaturated aldehyde can be mediated by a proline-derived catalyst, yielding the product with high enantiomeric excess (er > 93:7). thieme-connect.com The enantiomeric excess of the resulting Michael adduct can often be further enhanced through recrystallization. acs.org
A notable development is the use of a polystyrene-supported cis-4-hydroxydiphenylprolinol as a heterogeneous organocatalyst. nih.gov This catalyst has been effectively used in the enantioselective conjugate addition between 4-fluorocinnamaldehyde (B1661933) and dimethyl malonate. nih.gov This reaction forms a chiral aldehyde which is a key intermediate that can be converted to the phenylpiperidine core of paroxetine. nih.gov
N-heterocyclic carbenes (NHCs) have also been employed in a concise enantioselective synthesis of (-)-paroxetine. The key step is an NHC-catalyzed homoenolate addition to a nitroalkene, followed by an in situ reduction of the nitro group to rapidly form a δ-lactam, a precursor to the piperidine ring. nih.gov
Organometallic Catalysis
Organometallic catalysis utilizes metal-ligand complexes to achieve stereocontrol. A formal synthesis of paroxetine has been developed using a cobalt-catalyzed Kumada-type Csp3-Csp2 cross-coupling reaction. This reaction introduces the 4-fluorophenyl group at the 4-position of the piperidine ring with diastereoselectivity, which is achieved through the generation of a configurationally labile cobalt intermediate. soton.ac.uk
Palladium-catalyzed C–H functionalization has also been explored. This strategy allows for the direct installation of the aryl group onto a pre-existing piperidine ring, offering a flexible and efficient route. nih.gov Another approach involves a diastereoselective conjugate addition of an organocopper reagent to a chiral racemic olefinic amido ester, which serves as the key step in a formal total synthesis of paroxetine. researchgate.net
Flow Chemistry Applications
Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and efficiency. nih.gov A continuous flow process for the asymmetric synthesis of a key chiral intermediate of (–)-paroxetine has been demonstrated on a multigram scale. nih.govrsc.org
This process utilizes a solvent-free enantioselective conjugate addition catalyzed by a heterogeneous organocatalyst, followed by a telescoped sequence of reductive amination, lactamization, and amide/ester reduction. nih.govrsc.org The use of heterogeneous catalysts and solvent-free or highly concentrated conditions leads to high productivity and sustainability. nih.govrsc.org For instance, the reduction step using neat BH3·DMS under flow conditions was shown to be safe and highly efficient. researchgate.net The ability to precisely control reaction parameters like temperature and residence time in flow reactors is crucial for handling unstable intermediates and optimizing reaction outcomes. nih.gov
Enantioselective Resolution Techniques for Key Intermediates
Resolution techniques are employed to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including classical resolution with chiral acids, enzymatic resolution, and chromatographic separation.
Classical resolution often involves the formation of diastereomeric salts by reacting a racemic intermediate with a chiral resolving agent. For example, a racemic piperidine ester can be resolved using a chiral acid like (-) dibenzoyl tartaric acid or (+) ditoluoyl tartaric acid. google.com The choice of chiral acid and solvent system is critical for achieving efficient crystallization of the desired diastereomer. google.com
Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been used to catalyze the enantioselective alkoxycarbonylation of racemic trans-N-benzyloxycarbonyl-4-(4′-fluorophenyl)-3-hydroxymethylpiperidine. researchgate.net Another method involves the use of lipase to catalyze the transesterification of a racemic hydroxymethyl piperidine derivative in an ionic liquid, leading to high optical purity of the desired (3S, 4R)-intermediate. google.com
Chromatographic techniques, particularly supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC), are powerful tools for the enantioseparation of paroxetine intermediates. Chiral stationary phases (CSPs) are used to differentiate between the enantiomers. For example, an amylose-derived chiral stationary phase (Daicel Chiralpak AD) has been successfully used in SFC to separate the enantiomers of a racemic precursor of trans-(-)-paroxetine. nih.gov Similarly, an ovomucoid-based chiral stationary phase has been employed in HPLC for the enantiodifferentiation of (±)-trans-paroxetine. nih.gov
Table of Key Synthetic Intermediates and Catalysts
| Compound Name | Role in Synthesis | Method | Reference |
| (1S)-(−)-camphorsultam | Chiral Auxiliary | Chiral Auxiliary-Mediated Synthesis | researchgate.net |
| Polystyrene-supported cis-4-hydroxydiphenylprolinol | Heterogeneous Organocatalyst | Organocatalytic Conjugate Addition | nih.gov |
| Proline-derived catalyst | Organocatalyst | Asymmetric Michael Addition | thieme-connect.com |
| N-heterocyclic carbene (NHC) | Organocatalyst | Homoenolate Addition to Nitroalkene | nih.gov |
| Cobalt-based catalyst | Organometallic Catalyst | Kumada-type Cross-Coupling | soton.ac.uk |
| Palladium-based catalyst | Organometallic Catalyst | C–H Functionalization | nih.gov |
| Organocopper reagent | Organometallic Reagent | Conjugate Addition | researchgate.net |
| (-) Dibenzoyl tartaric acid | Chiral Resolving Agent | Classical Resolution | google.com |
| Candida antarctica lipase B (CAL-B) | Biocatalyst | Enzymatic Resolution | researchgate.net |
| Daicel Chiralpak AD | Chiral Stationary Phase | Supercritical Fluid Chromatography | nih.gov |
| Ovomucoid-based stationary phase | Chiral Stationary Phase | High-Performance Liquid Chromatography | nih.gov |
Advan
Molecular Pharmacodynamics and Target Interactions of Cis + Paroxetine Hydrochloride
High-Affinity Binding and Kinetic Interactions with the Serotonin (B10506) Transporter (SERT)
Paroxetine (B1678475) is recognized as the most potent inhibitor of the serotonin transporter (SERT) among currently prescribed antidepressants. nih.govnih.gov Its high affinity for SERT is a cornerstone of its pharmacological profile.
Radioligand Binding Studies
Radioligand binding assays have been instrumental in quantifying the affinity of cis-(+)-paroxetine for SERT. These studies typically utilize a radiolabeled form of a ligand that binds to SERT, and the ability of paroxetine to displace this radioligand is measured. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters derived from these studies, indicating the concentration of paroxetine required to occupy 50% of the transporters and its binding affinity, respectively.
Studies have consistently demonstrated that paroxetine exhibits a very high affinity for SERT, with reported Ki and Kd values in the low nanomolar to picomolar range. nih.govnih.govnih.gov For instance, some studies report a Ki value of approximately 1.1 nM and a Kd of less than 1 nM. nih.govnih.gov Another study highlights an exceptionally high binding affinity for the central site of SERT, with a value of 70.2 ± 0.6 pM. biorxiv.orgelifesciences.org This high affinity underscores the potent interaction of paroxetine with its primary molecular target. nih.gov
The binding of paroxetine to SERT is also noted to be dependent on the presence of sodium ions but not chloride ions. nih.gov
Competitive Inhibition Kinetics at SERT
Kinetic analyses, such as Lineweaver-Burk plots, have revealed that cis-(+)-paroxetine acts as a competitive inhibitor of serotonin uptake at the SERT. nih.govnih.gov This mode of inhibition signifies that paroxetine directly competes with serotonin for binding to the same site on the transporter. nih.gov By occupying this primary binding site, also known as the S1 site, paroxetine effectively blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov This competitive interaction leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. nih.gov
Allosteric Modulation of SERT Function by cis-(+)-Paroxetine Hydrochloride
Beyond its primary competitive inhibition at the central binding site, there is evidence to suggest that cis-(+)-paroxetine can also act as an allosteric modulator of SERT. nih.govelifesciences.org Allosteric modulation involves binding to a site on the transporter that is distinct from the primary substrate binding site, which can then influence the transporter's function. nih.gov
While not as pronounced as with some other SSRIs like escitalopram, paroxetine's interaction with an allosteric site on SERT has been observed. nih.govnih.gov This allosteric binding can result in non-competitive inhibition of serotonin transport. biorxiv.orgelifesciences.org It is thought that paroxetine's interaction with the allosteric site, although with lower affinity, can further modulate the function of SERT. biorxiv.orgelifesciences.org In-vitro studies have shown that R-citalopram can attenuate the association rate of paroxetine to the human serotonin transporter, suggesting an interaction at an allosteric site. nih.gov
Interaction Profiles with Other Neurotransmitter Transporters and Receptors (Preclinical)
Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET) Interactions
Cis-(+)-paroxetine demonstrates a high degree of selectivity for SERT over the transporters for dopamine (DAT) and norepinephrine (NET). nih.gov Binding studies have shown that paroxetine's affinity for DAT is significantly lower than for SERT. nih.gov While it does exhibit some affinity for NET, it is considerably less potent than its action on SERT. nih.govnih.gov
For instance, one study reported the binding affinity of paroxetine for SERT to be approximately 70.2 ± 0.6 pM, while its affinity for DAT was around 490 ± 20.0 nM and for NET was about 40 ± 0.2 nM. nih.gov This indicates a selectivity for SERT that is substantially higher than for DAT and NET. nih.gov However, it has been noted that at higher doses, paroxetine may act as a dual serotonin/norepinephrine uptake inhibitor. nih.gov
Affinity for Non-Monoamine Receptors (e.g., Muscarinic, Adrenergic, Histamine)
In vitro radioligand binding studies have consistently shown that cis-(+)-paroxetine has a low affinity for a range of other neurotransmitter receptors, including muscarinic, alpha-1, alpha-2, beta-adrenergic, and histamine (B1213489) (H1) receptors. nih.govnih.gov This low affinity for these other receptors contributes to its favorable side-effect profile compared to older tricyclic antidepressants, which often have significant interactions with these receptor systems. nih.gov Paroxetine does, however, exhibit some weak affinity for muscarinic receptors, with a reported Ki of 89 nM, though this is substantially weaker than that of tricyclic antidepressants like amitriptyline. nih.gov
Conformational Dynamics and Ligand-Protein Recognition at the SERT Binding Site
The interaction between this compound and its primary target, the serotonin transporter (SERT), is a complex process governed by precise molecular recognition and conformational changes within the protein. nih.govmdpi.com Paroxetine is recognized as the most potent selective serotonin reuptake inhibitor (SSRI), exhibiting an exceptionally high binding affinity for the central site of SERT. biorxiv.orgelifesciences.orgnih.gov This high affinity is attributed to a combination of specific interactions and the dynamic nature of the binding pocket. nih.gov
Structurally, SERT possesses a central binding site, often referred to as the S1 site, which is composed of three subsites: A, B, and C. biorxiv.org Crystallographic and cryo-electron microscopy (cryo-EM) studies have revealed that upon binding, paroxetine arrests SERT in an outward-open conformation, effectively blocking the reuptake of serotonin. biorxiv.orgnih.gov The binding pose of paroxetine within this central site has been a subject of extensive research. The prevailing model, known as the "ABC pose," positions the piperidine (B6355638) ring of paroxetine in subsite A, the benzodioxol group in subsite B, and the fluorophenyl group in subsite C. biorxiv.orgelifesciences.org
Ligand-protein recognition is stabilized by a network of specific molecular interactions:
Subsite A: The amine of paroxetine's piperidine ring forms a crucial interaction with a conserved aspartate residue (Asp98) and a cation-π interaction with a tyrosine residue (Tyr95). elifesciences.org
Subsite B: The benzodioxol group occupies this subsite, which is similar to the binding position of catechol-like groups in other ligands that interact with SERT and related transporters. elifesciences.org Mutations to residues in this subsite, such as Asn177, have been shown to decrease the binding affinity of paroxetine and its analogs, highlighting the importance of this region for stable binding. elifesciences.org
Subsite C: This subsite accommodates the fluorophenyl ring. biorxiv.org
The debate over paroxetine's exact orientation has been informed by molecular dynamics simulations and mutagenesis studies. nih.govbiorxiv.org These studies have explored the possibility of alternative binding poses and revealed unexpected dynamics within the central binding site. nih.gov Research suggests that the favored entropy contribution plays a significant role in the extraordinarily high affinity of paroxetine for SERT. nih.gov The use of paroxetine analogs, where the fluorine atom is replaced with bromine or iodine, has helped to definitively map the binding pose through anomalous scattering in crystallographic studies, providing strong evidence for the ABC pose. biorxiv.orgelifesciences.org While paroxetine binds with the highest affinity to the central site, some studies suggest it may also interact with an allosteric site in the extracellular vestibule, though with a much lower affinity. biorxiv.orgelifesciences.org
Table 1: Key Amino Acid Residues in SERT Interacting with Paroxetine
| SERT Subsite | Interacting Paroxetine Moiety | Key SERT Residue(s) | Type of Interaction | Reference |
|---|---|---|---|---|
| A | Piperidine Ring (Amine) | Asp98, Tyr95 | Ionic, Cation-π | elifesciences.org |
| B | Benzodioxol Group | Asn177, Ala169 | Hydrogen Bonding, Van der Waals | biorxiv.orgelifesciences.org |
| C | Fluorophenyl Group | Phe341 | Van der Waals | biorxiv.org |
Cellular and Subcellular Mechanisms of Action Beyond Direct Binding (e.g., Neurogenesis)
Beyond its primary role as a SERT inhibitor, paroxetine exerts influence on various cellular and subcellular processes, most notably neurogenesis. nih.gov A growing body of evidence indicates that the therapeutic effects of antidepressants like paroxetine may be linked to their ability to promote the generation of new neurons, particularly in the hippocampus. nih.gov
Studies on rat-derived neural stem cells (NSCs) from the hippocampus have shown that paroxetine not only promotes the proliferation of these cells but also preferentially directs their differentiation into neurons rather than glial cells. nih.gov This pro-neurogenic effect is thought to be mediated, at least in part, by the ERK1/2 signaling pathway. nih.gov The administration of paroxetine was observed to increase the phosphorylation of ERK1/2, as well as the levels of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2. nih.gov The use of an ERK1/2 phosphorylation inhibitor was found to block the neurogenic effects of paroxetine, supporting the role of this pathway. nih.gov
Further research using human adipose-derived stem cells (hADSCs) has corroborated these findings, demonstrating that paroxetine can enhance both the proliferation and the rate of differentiation of these cells during neurogenic induction. nih.gov Similar to the findings in NSCs, paroxetine also appeared to reduce the development of glial cells from hADSCs. nih.gov
Investigations using "mini-brains," or BrainSpheres derived from human stem cells, have provided additional insights into paroxetine's impact on neurodevelopment. jhu.edujhu.edu These studies revealed that paroxetine can suppress the growth of synapses, the connection points between neurons, as evidenced by a reduction in levels of the synaptic protein synaptophysin. jhu.edujhu.edu Paroxetine also reduced the normal outgrowth of neurites, the precursors to the input and output branches of mature neurons. jhu.edujhu.edu Furthermore, a significant decrease of up to 75% in the population of oligodendrocytes, crucial support cells for brain wiring, was observed in paroxetine-exposed mini-brains. jhu.edujhu.edu In developing zebrafish embryos, early administration of paroxetine was found to suppress neurogenesis in the dorsal telencephalon, a region corresponding to the mammalian amygdala. biorxiv.org
Table 2: Observed Effects of Paroxetine on Neurogenesis and Neuronal Development
| Model System | Observed Effect | Potential Mechanism/Marker | Reference |
|---|---|---|---|
| Rat Hippocampal Neural Stem Cells | Increased proliferation and differentiation into neurons | Activation of ERK1/2 pathway, increased BDNF and Bcl-2 | nih.gov |
| Human Adipose-Derived Stem Cells | Increased proliferation and neurogenic differentiation | Not fully elucidated | nih.gov |
| Human Stem Cell-Derived "Mini-Brains" | Reduced neurite outgrowth and synapse formation | Decreased synaptophysin levels | jhu.edujhu.edu |
| Human Stem Cell-Derived "Mini-Brains" | Reduced number of oligodendrocytes | Up to 75% reduction compared to controls | jhu.edujhu.edu |
| Developing Zebrafish | Suppressed neurogenesis in the dorsal telencephalon | Impact on amygdala-corresponding region | biorxiv.org |
Mechanistic Pharmacokinetics and Metabolic Pathways of Cis + Paroxetine Hydrochloride Preclinical Focus
In Vitro Metabolic Stability and Metabolite Identification
Paroxetine (B1678475) is extensively metabolized, with less than 2% of the parent drug excreted unchanged in the urine. pharmgkb.orgfda.gov Its metabolites are generally considered to have significantly less pharmacological activity than the parent compound, with potencies at most 1/50th that of paroxetine. fda.gov The metabolic process is initiated by a critical first-pass effect in the liver, which is partially saturable. nih.govwikipedia.org
Demethylenation Pathways
The initial and primary step in the metabolism of paroxetine is the demethylenation of its methylenedioxy phenyl group. nih.govpharmgkb.org This reaction, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6, involves the oxidation of the methylene (B1212753) bridge, leading to the formation of an unstable intermediate that subsequently yields a catechol metabolite. nih.govnih.govresearchgate.net This process is considered a high-affinity, saturable process. pharmgkb.orgresearchgate.net In vitro studies using human liver microsomes have demonstrated that the rate of this demethylenation is significantly higher in microsomes from individuals who are extensive metabolizers of debrisoquine, a known CYP2D6 substrate, compared to poor metabolizers. nih.gov
Following the formation of the catechol intermediate, further metabolism occurs. This includes methylation by catechol-O-methyltransferase (COMT) to form metabolites M-I ((3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine) and M-II ((3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine). pharmgkb.org
Glucuronidation and Sulphate Conjugation
Following the initial oxidative metabolism, the resulting metabolites of paroxetine undergo phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govresearchgate.netdrugbank.com These conjugation processes result in the formation of more polar and water-soluble compounds that can be more readily excreted from the body. pharmgkb.orgresearchgate.net The major metabolites found in vivo are these conjugates. nih.gov While the specific enzymes responsible for the glucuronide and sulfate (B86663) conjugation of paroxetine metabolites have not been extensively reported, these pathways are crucial for the elimination of the drug. pharmgkb.orgnih.gov In humans, both M1-glucuronide and M1-sulfate have been identified as metabolites. researchgate.net
Cytochrome P450 Enzyme System Interactions
The metabolism of paroxetine is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily responsible for the biotransformation of a wide array of xenobiotics, including many clinically used drugs. nih.gov
Primary Role of CYP2D6 in Paroxetine Metabolism
The cytochrome P450 isoenzyme CYP2D6 is the principal enzyme involved in the metabolism of paroxetine. pharmgkb.orgmydruggenome.orggsconlinepress.com It catalyzes the initial demethylenation step, which is the rate-limiting step in the clearance of the drug. nih.govpharmgkb.org The significant role of CYP2D6 is highlighted by the observation of non-linear pharmacokinetics of paroxetine, which is attributed to the saturation of this enzyme at clinical doses. fda.govnih.gov
Paroxetine is not only a substrate but also a potent inhibitor of CYP2D6. nih.govpharmgkb.orgwikipedia.org This mechanism-based inhibition means that paroxetine can inhibit its own metabolism, leading to a disproportionate increase in plasma concentrations with increasing doses. pharmgkb.orgpharmgkb.org This auto-inhibition can also lead to a "phenocopy" effect, where an individual with a genotype of an extensive metabolizer (EM) may exhibit the phenotype of a poor metabolizer (PM) after prolonged treatment with paroxetine. pharmgkb.org
Involvement of Other CYPs (e.g., CYP3A4, CYP1A2, CYP2C19, CYP2B6)
While CYP2D6 is the primary enzyme, other CYP isoforms contribute to the metabolism of paroxetine, particularly at higher concentrations when CYP2D6 becomes saturated. pharmgkb.orgnih.gov These alternative pathways represent a low-affinity, high-capacity process. fda.gov
CYP3A4: In vitro studies and population-based simulations have identified CYP3A4 as a major contributor to paroxetine metabolism, especially in individuals with impaired CYP2D6 activity. pharmgkb.orgpharmgkb.orgnih.gov It is considered to have a low-affinity for paroxetine metabolism. nih.gov
CYP1A2: The involvement of CYP1A2 in paroxetine metabolism is considered to be of potential importance for some individuals. pharmgkb.orgpharmgkb.orgnih.gov
CYP2C19: The role of CYP2C19 in paroxetine metabolism is likely limited. pharmgkb.orgpharmgkb.orgnih.gov
CYP2B6: Paroxetine is also metabolized in part by CYP2B6. nih.govmdpi.com
The rank order of involvement in the formation of the catechol metabolite has been suggested as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.org
Enzyme Inhibition and Induction Profiles of Paroxetine on P450s
Paroxetine is a potent inhibitor of several CYP enzymes, which can lead to significant drug-drug interactions.
| Enzyme | Interaction |
| CYP2D6 | Potent inhibitor nih.govwikipedia.orgheraldopenaccess.us |
| CYP2B6 | Strong inhibitor nih.govwikipedia.org |
| CYP3A4 | Weak inhibitor nih.govwikipedia.org |
| CYP1A2 | Weak inhibitor wikipedia.orgheraldopenaccess.us |
| CYP2C19 | Weak inhibitor nih.govwikipedia.org |
| CYP2C9 | Weak inhibitor wikipedia.org |
Paroxetine has one of the highest inhibitory constants for CYP2D6 among antidepressants. nih.govmdpi.com Clinical studies have shown that paroxetine can inhibit the metabolism of drugs that are substrates of CYP2D6. nih.govmdpi.com It also demonstrates a high inhibitory constant for CYP2B6. nih.gov In contrast, paroxetine is not considered a general inducer of hepatic oxidation processes. nih.gov
Preclinical Absorption, Distribution, and Elimination Mechanisms
Transporter-Mediated Uptake and Efflux (e.g., P-glycoprotein)
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in the disposition of paroxetine. nih.gov Paroxetine is both a substrate and an inhibitor of P-gp. nih.govnih.gov This dual interaction means that P-gp can actively transport paroxetine out of cells, potentially limiting its distribution to tissues like the brain, while paroxetine can also inhibit the transport of other P-gp substrates. nih.govnih.gov
In vitro studies have demonstrated that paroxetine has a potent inhibitory effect on P-gp. pharmgkb.org In fact, the concentration of paroxetine required to reduce P-gp activity by 50% (IC50) is comparable to that of the well-known P-gp inhibitor quinidine. nih.govresearchgate.net However, it is important to note that these concentrations are significantly higher than typical therapeutic plasma levels. nih.gov The interaction of paroxetine with P-gp is of clinical interest as it could influence the drug's own brain penetration and the disposition of co-administered drugs that are also P-gp substrates. nih.govoup.com
Plasma Protein Binding Characteristics
Paroxetine is highly bound to plasma proteins, with approximately 95% of the drug being bound at therapeutically relevant concentrations. nih.govfda.govnih.gov This high degree of protein binding means that only a small fraction of the drug in the plasma is free (unbound) and able to exert its pharmacological effects and be cleared from the body. fda.gov The binding is primarily to P-glycoprotein. nih.gov In vitro studies have shown that paroxetine does not affect the protein binding of other highly protein-bound drugs such as phenytoin (B1677684) and warfarin. fda.govfda.gov
Tissue Distribution Studies in Preclinical Animal Models
Following oral administration, paroxetine is well-absorbed and undergoes extensive distribution throughout the body, which is consistent with its lipophilic nature. mdpi.comnih.gov Only about 1% of the drug remains in the systemic circulation, indicating significant tissue uptake. nih.govdrugbank.com The volume of distribution is large, with reported values in animals ranging from 3.1 to 28.0 L/kg after intravenous administration. mdpi.comnih.gov
Preclinical studies in rats have shown that paroxetine distributes to various tissues. nih.gov After administration, paroxetine can be found in the central nervous system. fda.govdrugbank.com The metabolites of paroxetine are considered to be essentially inactive, with potencies at most 1/50th of the parent compound. fda.govnih.gov
Influence of Genetic Polymorphisms on Metabolic Pathways (In Vitro/Computational)
The metabolism of paroxetine is significantly influenced by genetic polymorphisms, particularly in the CYP2D6 gene. pharmgkb.orgmydruggenome.org CYP2D6 is the primary enzyme responsible for the metabolism of paroxetine to its inactive catechol intermediate. pharmgkb.org The activity of CYP2D6 can vary considerably among individuals due to genetic variations, leading to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). mydruggenome.orgnih.gov
In vitro and computational studies have highlighted the importance of these polymorphisms. Individuals with reduced CYP2D6 function (PMs and IMs) are expected to have slower metabolism of paroxetine, leading to higher plasma concentrations. mydruggenome.orgnih.gov Conversely, individuals with increased CYP2D6 function (UMs) are likely to metabolize paroxetine more rapidly, resulting in lower plasma concentrations. pharmgkb.orgmydruggenome.org
A population-based simulation study suggested that while CYP2D6 is the major contributor to paroxetine metabolism, other enzymes like CYP3A4 and CYP1A2 may play a more significant role in individuals with impaired CYP2D6 activity. pharmgkb.org The study ranked the involvement of different P450 enzymes in paroxetine metabolism as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.org
Furthermore, in vitro experiments using different cell systems have shown that genetic variants in the ABCB1 gene, which encodes P-glycoprotein, can also affect the response to paroxetine. pharmgkb.org
The Clinical Pharmacogenomics Implementation Consortium (CPIC) has published guidelines for paroxetine dosing based on CYP2D6 genotype. mydruggenome.orgyoutube.com These guidelines recommend considering alternative medications for CYP2D6 ultrarapid metabolizers and dose reductions for poor and intermediate metabolizers. mydruggenome.orgyoutube.com
Advanced Analytical Chemistry Techniques for Cis + Paroxetine Hydrochloride
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the pharmaceutical industry for separating, identifying, and quantifying the components of a mixture. For cis-(+)-paroxetine hydrochloride, various high-performance liquid chromatography (HPLC) methods are utilized to assess its purity and quantify its presence in different formulations.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Paroxetine (B1678475) possesses two chiral centers, leading to the possibility of four stereoisomers. nih.gov Since the therapeutic activity is primarily associated with the (-)-trans enantiomer, it is crucial to control the enantiomeric purity of the drug substance. nih.gov Chiral HPLC is the premier technique for separating and quantifying these enantiomers.
A common approach involves the use of chiral stationary phases (CSPs). For instance, a Chiralpak AD column, which is based on amylose (B160209) derivatives, has been found suitable for the effective separation of paroxetine enantiomers. nih.govnih.gov The European Pharmacopoeia mandates that the amount of the (+)-trans-paroxetine hydrochloride enantiomer should not exceed 0.2% of the (-)-trans-paroxetine hydrochloride. nih.gov A developed chiral HPLC method demonstrated high sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) of 5 ng/mL and 16 ng/mL, respectively, making it suitable for detecting minute enantiomeric impurities. nih.gov
Table 1: Chiral HPLC Method Parameters for Paroxetine Enantiomer Separation
| Parameter | Condition | Reference |
| Column | Chiralpak AD | nih.gov |
| Mobile Phase | Optimized eluent composition (specifics proprietary) | nih.gov |
| Detection | UV | nih.gov |
| LOD | 5 ng/mL | nih.gov |
| LOQ | 16 ng/mL | nih.gov |
| Enantiomeric Impurity Limit | ≤ 0.2% | nih.gov |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the routine quality control of this compound, including potency and related substances assays. nih.gov This technique separates compounds based on their hydrophobicity.
A typical RP-HPLC method for paroxetine analysis employs a C18 column and an isocratic mobile phase. nih.govphmethods.net One validated method utilized a mobile phase consisting of 10mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (50:50 v/v) with UV detection at 220 nm. phmethods.net This method demonstrated linearity in the concentration range of 5-25 µg/mL, with a limit of detection (LOD) of 0.748 µg/mL and a limit of quantitation (LOQ) of 2.62 µg/mL. phmethods.net Another study reported a method using a C18 column with a mobile phase of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate (B84403) monobasic (pH 3.0) and acetonitrile (60:40, v/v), with UV detection at 235 nm. nih.gov
Table 2: RP-HPLC Method for Paroxetine Quantification
| Parameter | Condition | Reference |
| Column | Inertsil C18 (250x4.6 mm, 5µm) | phmethods.net |
| Mobile Phase | 10mM Ammonium Formate : Acetonitrile (50:50 v/v) | phmethods.net |
| Flow Rate | 1 mL/min | phmethods.net |
| Detection | 220 nm | phmethods.net |
| Linearity Range | 5-25 µg/mL | phmethods.net |
| LOD | 0.748 µg/mL | phmethods.net |
| LOQ | 2.62 µg/mL | phmethods.net |
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (typically sub-2 µm). waters.com A UPLC method was developed to separate paroxetine from its related compounds, significantly reducing analysis time. chromatographyonline.com
This method systematically screened combinations of column chemistry, organic modifier, and pH to achieve optimal separation. chromatographyonline.com The developed UPLC method had a limit of quantitation for paroxetine hydrochloride of 25 ng/mL and a limit of detection of 10 ng/mL using UV detection. chromatographyonline.com For related compounds, the detection limit was 0.05% of the active pharmaceutical ingredient concentration. chromatographyonline.com Another UPLC-MS/MS method was developed for the simultaneous analysis of paroxetine and other drugs, achieving separation in just 6 minutes using a C18 column. nih.gov
Table 3: UPLC Method Parameters for Paroxetine Analysis
| Parameter | Condition | Reference |
| Column | ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 50 mm) | chromatographyonline.comnih.gov |
| Mobile Phase | Gradient elution with aqueous 0.1% formic acid and acetonitrile | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Detection | UV or MS/MS | chromatographyonline.comnih.gov |
| LOD (Paroxetine) | 10 ng/mL (UV) | chromatographyonline.com |
| LOQ (Paroxetine) | 25 ng/mL (UV) | chromatographyonline.com |
| Run Time | 6 minutes | nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. ¹³C NMR spectra, which are often proton-decoupled, show a single peak for each unique carbon atom. bhu.ac.in The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the molecular structure, allowing for the unambiguous assignment of all protons and carbons in the paroxetine molecule. semanticscholar.orgnih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also employed to establish the connectivity between protons and carbons. semanticscholar.orgnih.gov
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Paroxetine Hydrochloride
| Atom No. (refer to standard numbering) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Piperidine (B6355638) Ring Protons | Multiplets in the range of ~2.0-3.5 | ~40-60 | semanticscholar.org |
| Fluorophenyl Ring Protons | Doublets and triplets in the range of ~7.0-7.3 | ~115-165 | semanticscholar.org |
| Benzodioxole Ring Protons | Singlets and doublets in the range of ~6.7-6.9 | ~101-148 | semanticscholar.org |
| OCH₂ Protons | Doublets of doublets around ~3.5-4.2 | ~65-75 | semanticscholar.org |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to identify its fragments, which aids in structural elucidation. semanticscholar.org
When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly sensitive and selective method for quantifying paroxetine in complex matrices like plasma. longdom.orgnih.govnih.gov In LC-MS/MS, the mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which provides excellent specificity. longdom.orgualberta.ca For paroxetine, the transition of the protonated molecule [M+H]⁺ at m/z 330.2 to a specific product ion (e.g., m/z 192.0 or m/z 70) is often monitored. longdom.orgnih.govualberta.ca This technique allows for very low limits of quantification, often in the sub-ng/mL range, making it ideal for pharmacokinetic studies. nih.govnih.gov
Table 5: LC-MS/MS Parameters for Paroxetine Quantification
| Parameter | Condition | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | longdom.orgualberta.ca |
| Parent Ion (m/z) | 330.2 | longdom.org |
| Product Ion (m/z) | 192.0 or 70.0 | longdom.orgualberta.ca |
| Internal Standard | Paroxetine-d6 or Fluoxetine (B1211875) | longdom.orgualberta.ca |
| Linear Range (in plasma) | 0.250-50.0 ng/mL | longdom.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the characterization of this compound, providing insights into its molecular structure and functional groups. The IR spectrum of paroxetine hydrochloride exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. researchgate.netymerdigital.com These spectral fingerprints are instrumental in confirming the identity of the compound and can be used to distinguish it from other substances or its related impurities. ymerdigital.comuspnf.com
Studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to investigate drug-excipient compatibility in formulations containing paroxetine hydrochloride. ymerdigital.com By comparing the FTIR spectra of the pure drug, the excipients, and their physical mixtures, researchers can detect any potential chemical interactions. The absence of significant shifts or the appearance of new peaks in the spectrum of the mixture, when compared to the individual components, indicates a lack of chemical interaction, confirming the compatibility of the drug with the chosen excipients. ymerdigital.com For instance, compatibility studies with poly(lactic-co-glycolic acid) (PLGA) have shown no significant changes in the characteristic peaks of paroxetine, indicating no chemical interaction between the drug and the polymer. ymerdigital.com
Furthermore, attenuated total reflectance FTIR (ATR-FTIR) spectroscopy has been employed in the study of different solid-state forms of paroxetine hydrochloride, such as its hydrates. nih.gov This technique is particularly useful for analyzing the changes in the crystal lattice and the role of water molecules within the structure. nih.gov
The characteristic peaks in the IR spectrum of paroxetine hydrochloride are associated with its various functional groups. These include vibrations corresponding to the N-H group of the piperidine ring, the C-F bond of the fluorophenyl group, the C-O-C ether linkage, and the aromatic rings. ymerdigital.comusp.br
| Functional Group | Characteristic IR Absorption Bands (cm⁻¹) (Approximate) |
| N-H Stretch (piperidine) | 3300 - 3500 |
| C-H Stretch (aromatic & aliphatic) | 2850 - 3100 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O-C Stretch (ether) | 1000 - 1300 |
| C-F Stretch | 1100 - 1400 |
This table provides generalized ranges for the characteristic infrared absorption bands of the functional groups present in this compound. The exact positions of the peaks can vary depending on the specific solid-state form and the experimental conditions.
Solid-State Characterization of this compound
The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability.
This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. nih.govoup.com It also exhibits pseudopolymorphism, forming hydrates (where water is incorporated into the crystal lattice) and anhydrous forms. nih.govacs.org
At least four non-solvated polymorphic forms and four solvatomorphic forms of paroxetine hydrochloride have been identified in scientific literature. nih.gov Two well-characterized forms are the hemihydrate (Form I) and a nonstoichiometric hydrate (B1144303) (often referred to as Form II). oup.comacs.orgacs.org The hemihydrate, containing half a molecule of water per molecule of paroxetine hydrochloride, is considered the more thermodynamically stable form. nih.govacs.org The nonstoichiometric hydrate has a variable water content. nih.govacs.org
The interconversion between these forms is influenced by factors such as temperature and relative humidity. nih.gov For example, the nonstoichiometric hydrate can convert to the hemihydrate upon heating in a sealed container. nih.gov The dehydration of the hemihydrate can lead to the formation of a new anhydrous form, which is structurally distinct from the dehydrated form of the nonstoichiometric hydrate. acs.orgacs.org This new anhydrous form is reported to be highly unstable and readily rehydrates. acs.org
The existence of these different solid-state forms underscores the importance of stringent control over manufacturing and storage conditions to ensure consistent product quality and performance.
In addition to crystalline forms, this compound can also exist in an amorphous state. The amorphous form lacks a long-range ordered crystal lattice. This state can sometimes be produced during manufacturing processes, such as rapid dehydration of a hydrate. acs.org For instance, fast dehydration of certain hydrates can lead to an amorphous phase, whereas slower dehydration might result in a crystalline anhydrous form. acs.org The characterization of the amorphous state is crucial as it generally exhibits different physical properties, such as higher solubility and dissolution rates, compared to its crystalline counterparts. However, the amorphous state is also typically less stable and may have a tendency to recrystallize over time.
A combination of thermo-analytical and diffraction techniques is essential for the comprehensive solid-state characterization of this compound. acs.orgacs.org
X-ray Diffraction (XRD) : X-ray powder diffraction (XRPD) is a primary technique for distinguishing between different crystalline forms (polymorphs and pseudopolymorphs) as each form produces a unique diffraction pattern. nih.govoup.com Variable-temperature XRPD (VT-XRPD) is particularly useful for studying solid-state transformations, such as dehydration and phase transitions, as a function of temperature. acs.orgacs.org For example, VT-XRPD has been used to demonstrate that the dehydration of paroxetine HCl Form I leads to an isostructural anhydrate, where the unit cell parameters are similar to the hydrate but with a smaller volume. acs.org
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netnih.gov It is used to determine melting points, glass transitions, and to study dehydration and desolvation processes. researchgate.netacs.orgresearchgate.net DSC thermograms of paroxetine hydrochloride can show endothermic peaks corresponding to the loss of water (dehydration) and melting. researchgate.netacs.org For instance, paroxetine hydrochloride hemihydrate (Form I) shows a distinct melting endotherm. acs.org The melting point of the pure drug has been reported at approximately 121.30°C. researchgate.net
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. usp.br It is used to quantify the amount of volatile substances, such as water or solvents, in a crystal lattice. acs.org TGA has been instrumental in determining the water content of paroxetine hydrochloride hydrates and in studying their dehydration processes. acs.orgacs.org For example, TGA can confirm the weight loss corresponding to the water content in the hemihydrate form. acs.org
Hot Stage Microscopy (HSM) : HSM combines microscopy with a temperature-controlled stage, allowing for the visual observation of thermal events. nih.gov It is a valuable complementary technique to DSC and TGA, providing visual confirmation of processes such as melting, desolvation, and changes in crystal morphology as a function of temperature. nih.gov HSM can be used to observe the desolvation process where gas evolves from the sample upon heating. nih.gov
| Technique | Information Obtained for this compound | Key Findings |
| X-ray Diffraction (XRD) | Crystal structure, identification of polymorphs and pseudopolymorphs. | Distinguishes between hemihydrate (Form I) and nonstoichiometric hydrate (Form II); confirms the formation of a new anhydrous form upon dehydration of Form I. oup.comacs.orgacs.org |
| Differential Scanning Calorimetry (DSC) | Melting point, dehydration events, and phase transitions. | Shows endotherms for dehydration and melting; the melting point of Form I is around 142.0 ± 0.2 °C in hermetic pans. researchgate.netacs.org |
| Thermogravimetric Analysis (TGA) | Quantifies water/solvent content, studies dehydration kinetics. | Determines the water content in hydrates (e.g., ~2.71% w/w for the hemihydrate) and calculates the activation energy for dehydration. acs.orgacs.org |
| Hot Stage Microscopy (HSM) | Visual observation of thermal transitions. | Visually confirms melting and desolvation events observed by DSC and TGA. nih.gov |
Quantitative Analysis in Preclinical Biological Matrices
The quantitative analysis of this compound in preclinical biological matrices, such as rat plasma, is crucial for pharmacokinetic studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for this purpose due to its high selectivity, sensitivity, and throughput. nih.govlongdom.orgbvsalud.orgualberta.canih.gov
Several LC-MS/MS methods have been developed and validated for the quantification of paroxetine in plasma. nih.govlongdom.orgualberta.canih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the drug from the complex biological matrix. nih.govlongdom.org
A common approach involves protein precipitation with acetonitrile, followed by centrifugation and filtration before injecting the supernatant into the LC-MS/MS system. nih.gov For liquid-liquid extraction, a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) can be used. ualberta.ca
The chromatographic separation is often achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). nih.govlongdom.orgnih.gov Gradient elution is frequently employed to optimize the separation. nih.govlongdom.org
Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for paroxetine and its internal standard. bvsalud.orgnih.gov The use of a deuterated internal standard, such as paroxetine-d6, is recommended to improve the accuracy and precision of the method. longdom.org
These validated LC-MS/MS methods have demonstrated good linearity, accuracy, and precision over a range of concentrations relevant for preclinical studies. longdom.orgnih.gov For example, a method for rat plasma was validated for the simultaneous quantification of paroxetine, fampridine, and quinidine. nih.gov Another method for human plasma was validated in the range of 0.250-50.0 ng/mL. longdom.org
| Parameter | LC-MS/MS Method for Paroxetine in Plasma |
| Sample Preparation | Protein Precipitation (Acetonitrile) or Liquid-Liquid Extraction (Ethyl acetate/Hexane) nih.govualberta.ca |
| Chromatography | Reversed-phase (C18 column) with gradient elution nih.govlongdom.org |
| Mobile Phase | Acetonitrile and Ammonium Formate buffer nih.govlongdom.orgnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode bvsalud.orgnih.gov |
| Internal Standard | Paroxetine-d6 or Fluoxetine longdom.orgnih.gov |
| Linear Range (Example) | 0.250 - 50.0 ng/mL in human plasma longdom.org |
Computational Chemistry and Molecular Modeling of Cis + Paroxetine Hydrochloride
Ligand-Protein Docking Studies with SERT and Other Target Proteins
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique has been instrumental in elucidating the binding mechanism of cis-(+)-paroxetine hydrochloride with its primary target, the serotonin (B10506) transporter (SERT).
Docking studies have revealed that paroxetine (B1678475) binds within the central site of SERT. elifesciences.org The binding pose of paroxetine has been a subject of extensive research, with two primary orientations proposed: the ABC pose and the ACB pose. elifesciences.orgnih.gov In the ABC pose, the piperidine (B6355638) ring of paroxetine occupies subsite A, the benzodioxol group sits (B43327) in subsite B, and the fluorophenyl group is positioned in subsite C. elifesciences.org Conversely, in the ACB pose, the positions of the benzodioxol and fluorophenyl groups are flipped. elifesciences.orgnih.gov
The stability of the paroxetine-SERT complex is maintained by a network of interactions. Key among these are ionic and cation-π interactions between the secondary amine of the piperidine ring and residues such as Asp98 and Tyr95 in subsite A. elifesciences.org Aromatic and hydrogen bonding interactions also play a crucial role in stabilizing the ligand within the binding pocket. elifesciences.org While the central site is the high-affinity binding location, some studies suggest that paroxetine may also interact with an allosteric site on SERT, albeit with lower affinity. elifesciences.orgnih.gov
Beyond SERT, computational studies have explored the interaction of paroxetine-like compounds with other proteins, such as G-protein coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1), to understand the structural basis for selective inhibition. researchgate.net
Table 1: Key Amino Acid Residues in SERT Interacting with Paroxetine
| Subsite | Interacting Residue | Type of Interaction | Reference |
| A | Asp98 | Ionic Interaction | elifesciences.org |
| A | Tyr95 | Cation-π Interaction | elifesciences.org |
| B | Ala169 | Influences Binding Pose | nih.gov |
| B | Asn177 | Affects Binding Affinity | elifesciences.orgnih.gov |
This table is generated based on available research and may not be exhaustive.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations have been crucial in understanding the conformational flexibility of the paroxetine-SERT complex and the stability of different binding poses. nih.gov
MD simulations have been employed to investigate the ambiguity in paroxetine's binding orientation, suggesting that both the ABC and ACB poses could be energetically favorable. elifesciences.orgnih.gov These studies have also been instrumental in assessing the impact of thermostabilizing mutations on the structure and function of SERT, which are often necessary for experimental structural determination. nih.gov By simulating the behavior of the complex in a more physiologically relevant environment, MD provides insights that complement the static pictures obtained from techniques like X-ray crystallography. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of new compounds and for understanding the structural features that are important for activity.
QSAR studies have been conducted on various series of SERT inhibitors, including phenyl piperidine derivatives and paroxetine-like compounds, to develop predictive models for their inhibitory activity. researchgate.netnih.gov These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are derived from a set of active compounds and can be used as 3D queries to search for new molecules with similar activity. nih.govnih.gov For SERT inhibitors, a typical pharmacophore model might include features such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and hydrophobic regions. nih.govresearchgate.net
QSAR and 3D-QSAR models can be used to predict the binding affinities of new compounds to SERT. nih.govresearchgate.net By incorporating data from a diverse set of molecules, these models can learn the relationships between structural features and binding affinity, allowing for the in silico screening of large compound libraries to identify potential high-affinity binders. nih.gov Furthermore, by developing separate models for different targets, it is possible to predict the selectivity profile of a compound, which is crucial for designing drugs with fewer off-target effects. researchgate.net
Table 2: Examples of QSAR Model Performance for SERT Inhibitors
| Model Type | Training Set Size | Test Set Size | R² (Test Set) | Reference |
| QSAR for pKi | 8872 | Not Specified | 0.828 | nih.gov |
| QSAR for pIC50 | Not Specified | Not Specified | 0.678 | nih.gov |
| 3D-QSAR | 48 | 27 | 0.805 | nih.gov |
This table presents example data from various QSAR studies and is for illustrative purposes.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
For this compound and its analogs, computational tools can predict various ADME parameters. These include physicochemical properties like lipophilicity (logP) and water solubility, which influence absorption. mdpi.comjapsonline.com Predictions of oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms are also crucial. sciensage.infonih.gov Paroxetine is known to be a potent inhibitor of CYP2D6, a property that can be investigated using in silico models. nih.govnih.gov
Table 3: Predicted Physicochemical Properties of Paroxetine
| Property | Predicted Value | Significance | Reference |
| Molecular Weight | 329.4 g/mol (free base) | Adherence to Lipinski's Rule of Five | nih.gov |
| logP | Varies by prediction method | Lipophilicity and membrane permeability | mdpi.com |
| Topological Polar Surface Area (TPSA) | 61.09 Ų | Indicator of membrane permeability | japsonline.com |
This table provides general physicochemical data for paroxetine.
Design of Novel cis-(+)-Paroxetine Derivatives using Computational Approaches
The insights gained from computational studies have paved the way for the rational design of novel derivatives of this compound. By understanding the key interactions in the SERT binding pocket and the structural requirements for high affinity and selectivity, medicinal chemists can design new molecules with improved properties. researchgate.net
One approach has been to synthesize analogs of paroxetine with modifications to the fluorophenyl group, such as replacing fluorine with bromine or iodine. researchgate.net These modifications can help to further probe the binding pocket and validate computational models. scilit.com Another strategy involves using QSAR and pharmacophore models to guide the design of entirely new chemical scaffolds that retain the essential features for SERT inhibition but may have improved pharmacokinetic profiles or reduced side effects. researchgate.net For instance, computational studies have guided the design of paroxetine-like compounds with enhanced selectivity for GRK2 over ROCK1, which could be beneficial in other therapeutic areas. researchgate.net
Preclinical Neuropharmacological Investigations of Cis + Paroxetine Hydrochloride
In Vitro Assays for Neurotransmitter Reuptake Inhibition and Release Modulation
In vitro studies have been instrumental in characterizing the primary mechanism of action of cis-(+)-paroxetine hydrochloride. These assays have consistently demonstrated that it is a potent and highly selective inhibitor of the serotonin (B10506) transporter (SERT). fda.govnih.gov By blocking SERT, paroxetine (B1678475) prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of serotonin in the synapse. patsnap.com
Binding studies have quantified the high affinity of paroxetine for SERT. mdpi.com Compared to other currently prescribed antidepressants, paroxetine exhibits one of the highest known binding affinities for the central site of SERT. mdpi.comnih.gov Its selectivity for SERT over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is substantial, with studies indicating it is significantly more selective for SERT. mdpi.com While it has weak effects on dopamine neuronal reuptake, its primary action is centered on the serotonergic system. mdpi.com
Some evidence also suggests that paroxetine can act as an allosteric modulator of SERT, although this effect may not be as pronounced as with other SSRIs like escitalopram. mdpi.com
Receptor Occupancy Studies in Animal Models
Receptor occupancy studies in animal models have provided in vivo confirmation of the in vitro findings. These studies have shown that systemically administered paroxetine effectively occupies and blocks SERT in the brain at clinically relevant doses. This blockade of SERT is a key element in its therapeutic effects. fda.gov
While the primary target of paroxetine is SERT, radioligand binding studies have indicated that it has a minor affinity for other receptors, including muscarinic, adrenergic (alpha and beta), dopaminergic (D2), and histaminergic (H1) receptors. mdpi.comnih.gov The weak affinity for muscarinic cholinergic receptors has been associated with mydriasis in vivo, but only at doses much higher than those needed to inhibit serotonin reuptake. nih.gov
Electrophysiological Effects in Isolated Neuronal Preparations
Electrophysiological studies on isolated neuronal preparations have revealed additional mechanisms of action for paroxetine beyond SERT inhibition. Recent research has shown that paroxetine can inhibit neuronal Kv7/M potassium channels. nih.govresearchgate.net This inhibition leads to a depolarization of the resting membrane potential and an increase in the firing activity of hippocampal neurons. nih.gov By suppressing the native M-current, paroxetine enhances neuronal excitability. nih.govresearchgate.net
Furthermore, electrophysiological recordings from dorsal raphe nucleus (DRN) 5-HT neurons have shown that paroxetine can induce a concentration-dependent inhibition of their firing rate. researchgate.net This effect is believed to be mediated by an increase in synaptic serotonin levels, which then acts on 5-HT1A autoreceptors to reduce neuronal firing.
Neurochemical Effects in Preclinical Animal Models
The administration of this compound in preclinical animal models leads to a cascade of neurochemical changes that are thought to underlie its therapeutic effects.
Synaptic Neurotransmitter Levels (e.g., Serotonin, Norepinephrine, Dopamine)
As a direct consequence of SERT inhibition, acute and chronic administration of paroxetine leads to an increase in extracellular serotonin levels in various brain regions. patsnap.com Long-term treatment with paroxetine has also been shown to increase the levels of other neurotransmitters, including GABA, glutamate, dopamine, and noradrenaline in the brain. nih.gov This suggests that the chronic effects of paroxetine extend beyond the serotonergic system, leading to broader neurochemical adaptations.
Neurotransmitter Transporter (SERT, DAT, NET) Binding Density and Regulation
Chronic administration of paroxetine can lead to regulatory changes in neurotransmitter transporter density. Studies in mice have shown that continuous administration of paroxetine for 21 days resulted in a significant reduction of [3H]paroxetine binding in several brain regions, including the cerebral cortex, striatum, hippocampus, thalamus, and midbrain. nih.gov This suggests a down-regulation of SERT binding sites. Western blot analysis confirmed that the expression levels of SERT protein were significantly decreased in the thalamus and midbrain of these mice. nih.gov
Gene Expression and Protein Regulation in Brain Regions
Preclinical studies have demonstrated that paroxetine treatment can modulate the expression of various genes and proteins in the brain. One of the most consistently reported findings is the upregulation of brain-derived neurotrophic factor (BDNF) gene expression. nih.gov Studies using a human glioblastoma-astrocytoma cell line showed that paroxetine rapidly increased BDNF mRNA and protein expression. nih.gov
Microarray studies in mice chronically treated with paroxetine have identified a range of differentially regulated genes in the hippocampus. uu.nlresearchgate.net These include genes involved in neuroplasticity and neurogenesis, such as preproenkephalin 1, inhibin beta-A, glial fibrillary acidic protein (Gfap), vimentin (B1176767) (Vim), Sox11, Egr1, and Stat3. uu.nlresearchgate.net Furthermore, research has identified distinct transcriptional signatures associated with the response to paroxetine treatment in the dentate gyrus of the hippocampus, with differentially expressed genes related to neuropeptide signaling, synaptic transmission, and calcium signaling. nih.gov
Mechanistic Behavioral Pharmacology in Animal Models
The preclinical assessment of this compound has extensively utilized animal models to elucidate its mechanisms of action and behavioral effects. These investigations have been crucial in understanding its therapeutic potential, primarily focusing on its interaction with monoaminergic systems.
The principal mechanism of action of this compound is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft. nih.gov This modulation of the serotonergic system is central to its observed behavioral effects in preclinical models.
In vitro binding assays have consistently demonstrated the high affinity of paroxetine for SERT. Studies have reported a high binding affinity for the human serotonin transporter. nih.gov The binding affinity of paroxetine for monoamine transporters is a key determinant of its pharmacological profile. Research has shown that paroxetine exhibits a high affinity for the serotonin transporter (SERT), with a significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov
| Transporter | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | ~0.0702 |
| Norepinephrine Transporter (NET) | ~40 |
| Dopamine Transporter (DAT) | ~490 |
This table presents the binding affinities (Ki) of paroxetine for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity. Data sourced from in vitro studies. nih.gov The potent and selective inhibition of SERT by this compound leads to a significant elevation of extracellular 5-HT levels in key brain regions associated with mood and behavior.
Microdialysis studies in rats have provided direct evidence of this neurochemical effect. For instance, administration of paroxetine has been shown to increase extracellular 5-HT levels in the medial prefrontal cortex of freely moving rats. nih.gov This elevation in synaptic serotonin is believed to be the primary driver of the behavioral outcomes observed in animal models of depression and anxiety.
In the forced swim test, a widely used rodent model for screening potential antidepressant compounds, this compound has been shown to reduce immobility time. This effect is interpreted as an antidepressant-like response, suggesting an increase in active coping strategies. Furthermore, in models of anxiety, such as those involving foot-shock-induced ultrasonic vocalizations in rats, paroxetine has demonstrated anxiolytic-like properties by inhibiting these distress calls. nih.gov
Modulation of Noradrenergic and Dopaminergic Systems: While this compound is highly selective for SERT, it also exhibits a weak affinity for the norepinephrine transporter (NET) and an even lower affinity for the dopamine transporter (DAT). nih.gov In vivo microdialysis studies in rats have shown that paroxetine can lead to an increase in extracellular dopamine levels in the medial prefrontal cortex. This effect is thought to be indirect, resulting from the stimulation of 5-HT3 receptors by the elevated extracellular serotonin. nih.gov
| Neurotransmitter | Effect on Extracellular Levels (Rat Prefrontal Cortex) |
| Serotonin (5-HT) | Increased |
| Dopamine (DA) | Increased (indirectly via 5-HT3 receptor stimulation) |
This table summarizes the in vivo effects of paroxetine on extracellular neurotransmitter levels in the rat prefrontal cortex. nih.gov
Influence on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: The HPA axis is a crucial neuroendocrine system involved in the stress response, and its dysregulation is often implicated in mood disorders. Preclinical studies suggest that antidepressants, including paroxetine, can modulate HPA axis function. While the exact mechanisms are still under investigation, it is hypothesized that by enhancing serotonergic neurotransmission, paroxetine may help to normalize HPA axis hyperactivity observed in some animal models of depression.
Effects on Neuroplasticity and Trophic Factors: A growing body of evidence from preclinical studies indicates that this compound can induce changes in neuroplasticity, which may be integral to its long-term therapeutic effects. Chronic administration of paroxetine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of rats. nih.gov BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity.
Stereochemical Significance in the Biological Activity of Cis + Paroxetine Hydrochloride
Enantiomeric Purity and Isomeric Specificity in Synthesis and Biological Assays
The synthesis of paroxetine (B1678475) is designed to be highly stereospecific to yield the desired (-)-trans-(3S,4R) enantiomer, which is the pharmacologically active isomer. nih.gov During the manufacturing process, the formation of other stereoisomers, including the (+)-trans enantiomer and the cis isomers, is carefully controlled to ensure the enantiomeric purity of the final active pharmaceutical ingredient. nih.gov The presence of the (+)-trans-paroxetine is considered an impurity. nih.gov
Biological assays are crucial for confirming the enantiomeric purity and isomeric specificity of paroxetine. These assays are designed to differentiate between the stereoisomers and quantify the amount of the desired active enantiomer versus any unwanted isomers.
Differential Activity of Stereoisomers at Molecular Targets
The biological activity of paroxetine is highly dependent on its stereochemistry, with the (-)-trans-(3S,4R) enantiomer exhibiting the desired pharmacological effects. The other stereoisomers, including the (+)-trans and cis isomers, are significantly less active. nih.gov
The primary molecular target of paroxetine is the serotonin (B10506) transporter (SERT). clinpgx.orgnih.gov The (-)-trans-(3S,4R)-paroxetine is a highly potent and selective inhibitor of SERT, with a high binding affinity. nih.gov This inhibition of serotonin reuptake is the principal mechanism of its therapeutic action.
In contrast, the (+)-trans-paroxetine enantiomer is considered to be therapeutically inactive. nih.gov While direct, side-by-side quantitative comparisons of the binding affinities of the (+)-trans and cis isomers in the same study are not extensively documented in publicly available literature, the consistent reference to the (-)-trans isomer as the sole active component underscores the significant differential activity between the stereoisomers at SERT. The cis isomers of paroxetine are also known to be significantly less potent than the trans isomers. researchgate.net
| Transporter | Parameter | Value |
|---|---|---|
| Serotonin Transporter (SERT) | Ki | ~1 nM |
| Kd | <1 nM | |
| Norepinephrine (B1679862) Transporter (NET) | Ki | ~40 nM |
| Dopamine (B1211576) Transporter (DAT) | Ki | ~490 nM |
In vitro radioligand binding studies have shown that paroxetine has a minor affinity for dopamine, alpha1-, alpha2-, beta-adrenergic, and histamine (B1213489) (H1) receptors. nih.gov It does, however, display a weak affinity for muscarinic cholinergic receptors, which may account for some of its anticholinergic effects. nih.govnih.gov
Information specifically detailing the stereoselective interactions of the (+)-trans and cis isomers of paroxetine with these other receptor subtypes is limited in the available scientific literature. However, given the significantly lower potency of these isomers at the primary target (SERT), it is inferred that their affinity for these other receptors is also likely to be negligible.
Stereoselective Metabolism and Its Mechanistic Implications
The metabolism of paroxetine is a critical factor in its pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the main enzyme involved. clinpgx.orgnih.govnih.gov Paroxetine's metabolism is known to be saturable, which can lead to nonlinear pharmacokinetics. clinpgx.orgfda.gov
While direct comparative studies on the metabolism of the different stereoisomers of paroxetine are not extensively detailed, the metabolism of other chiral antidepressants, such as fluoxetine (B1211875), is known to be stereoselective. nih.gov For fluoxetine, the two enantiomers are metabolized differently, and the (R)- and (S)-enantiomers and their metabolites exhibit differential inhibition of CYP2D6. nih.gov This sets a precedent for the potential for stereoselective metabolism of paroxetine.
The active (-)-trans-paroxetine enantiomer is not only a substrate of CYP2D6 but also a potent mechanism-based inhibitor of this enzyme. mdpi.com This means that paroxetine can inhibit its own metabolism, a phenomenon that contributes to its nonlinear pharmacokinetics and potential for drug-drug interactions. clinpgx.org The inhibitory constant (Ki) for the inhibition of CYP2D6 by paroxetine is approximately 0.065 µM. mdpi.com
The mechanistic implication of this potent CYP2D6 inhibition is that co-administration of paroxetine with other drugs that are also metabolized by CYP2D6 can lead to clinically significant increases in the plasma concentrations of those drugs. mdpi.com The extent of this inhibition can be influenced by an individual's genetic makeup for CYP2D6, with individuals who are poor metabolizers being more susceptible to the effects of this inhibition. clinpgx.org
| Parameter | Description |
|---|---|
| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) |
| Metabolism Characteristics | Saturable, leading to non-linear pharmacokinetics |
| CYP2D6 Interaction | Substrate and potent mechanism-based inhibitor |
| CYP2D6 Inhibition Ki | ~0.065 µM |
Emerging Research Directions and Future Perspectives in Cis + Paroxetine Hydrochloride Research
Development of Novel Chemical Probes for Neurobiological Research
The creation of specialized molecular tools derived from a parent compound is crucial for dissecting its biological functions with high precision. In the context of paroxetine (B1678475), this involves designing analogues that can be used to visualize, measure, and even control its interaction with targets like the serotonin (B10506) transporter (SERT). nih.gov
A significant advancement is the development of photoswitchable paroxetine derivatives, such as "azo-paroxetine". nih.gov In this novel tool, the fluoro substituent of paroxetine is replaced by a photoswitchable azobenzene (B91143) moiety. nih.gov This allows researchers to control the compound's activity with light; one isomeric form (Z) is active and inhibits serotonin uptake, while the other form (E) is inactive. nih.gov This "optopharmacological" approach enables the reversible manipulation of SERT activity in real-time, offering unprecedented control in studying serotonergic signaling in specific neural circuits. nih.gov
Furthermore, to better understand the precise binding orientation of paroxetine within the SERT protein, researchers have synthesized analogues where the fluorine atom is replaced with bromine or iodine. researchgate.netnih.gov These heavier halogens provide anomalous scattering signals in X-ray crystallography, helping to resolve structural ambiguities and confirm the binding pose of the inhibitor within the transporter's central site. organic-chemistry.org Such structural insights are invaluable for the rational design of future drugs with improved specificity. nih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding
To move beyond a single-target view of drug action, researchers are increasingly integrating cis-(+)-paroxetine hydrochloride into systems biology frameworks. This approach combines multi-omics data—such as genomics, transcriptomics, and metabolomics—to build a comprehensive model of the drug's effects on complex biological networks. researchgate.netnih.gov
Pharmacogenomics, a key component of systems biology, studies how genetic variations influence drug response. numberanalytics.com For SSRIs like paroxetine, variations in genes coding for the cytochrome P450 (CYP) enzymes, particularly CYP2D6, are known to affect how the drug is metabolized, leading to different levels of efficacy and side effects among individuals. numberanalytics.comyoutube.com
Recent "pharmaco-omics" studies have expanded this by first identifying metabolites in the blood that are associated with treatment response and then performing genome-wide association studies (GWAS) to find genetic markers linked to those metabolites. nih.gov For example, serotonin and kynurenine (B1673888) levels have been linked to SSRI response and depression severity, respectively. nih.gov This metabolomics-informed approach has identified novel genes like TSPAN5 and ERICH3 that may influence treatment outcomes. nih.gov By integrating these layers of biological data, researchers can develop predictive algorithms to better match patients with effective treatments and understand the broader biological pathways, such as inflammation, that are involved. nih.govnih.govnih.gov
Advanced Preclinical Methodologies for High-Throughput Screening and Mechanistic Elucidation
The evolution of preclinical testing has moved toward more efficient and biologically relevant models for screening compounds and understanding their mechanisms. High-throughput screening (HTS) assays have been developed to rapidly test large libraries of chemical compounds for their ability to inhibit the serotonin transporter. nih.govmdpi.com These assays often use fluorescent substrates that are taken up by cells expressing SERT, allowing for a quick, automated measurement of inhibitor activity without the need for radioactivity. nih.govnih.gov
Beyond simple cell-based assays, more complex in vitro models are providing deeper insights. Researchers are using human induced pluripotent stem cells (iPSCs) to create three-dimensional "mini-brains" or organoids. jhu.edunih.gov These models better mimic the complex environment of the developing human brain. Studies using these brain organoids have shown that paroxetine exposure can reduce the growth of synapses and decrease the population of oligodendrocytes, the cells that form myelin sheaths around neurons. jhu.edunih.govfrontiersin.org These findings provide a powerful, human-relevant platform to investigate potential developmental neurotoxicity. nih.gov
In parallel, small animal models like the zebrafish (Danio rerio) are becoming valuable tools for HTS. mdpi.comnih.govidea-bio.com Zebrafish larvae are genetically and physiologically similar to humans in many ways, and their rapid development and optical transparency make them ideal for automated, image-based screening of drug effects on behavior and neurodevelopment. researchgate.netnih.govidea-bio.com They are highly sensitive to psychotropic drugs and can be used to model depression-like behaviors, offering a cost-effective way to screen for new antidepressant candidates and assess neurotoxicity early in the drug discovery process. mdpi.comnih.gov
Exploration of this compound in Polypharmacology
Polypharmacology is the study of how a single drug interacts with multiple targets in the body. While this compound is known as a highly potent and selective serotonin reuptake inhibitor (SSRI), research is exploring its "off-target" interactions to understand its full biological profile and potential side effects. wikipedia.orgdrugbank.com
Binding profile studies have confirmed that paroxetine has a very high affinity for the serotonin transporter (SERT). drugbank.com However, it also shows some, albeit much weaker, affinity for the norepinephrine (B1679862) transporter and muscarinic cholinergic receptors. drugbank.com It is also a potent inhibitor of the CYP2D6 enzyme, which is responsible for its own metabolism and that of many other drugs, leading to significant potential for drug-drug interactions. wikipedia.orggoodrx.com
Recent studies have systematically assessed paroxetine's interactions with other monoamine and GABA transporters. nih.gov While these interactions are significantly weaker than with SERT, they contribute to a more complete picture of the compound's mechanism of action. nih.gov For instance, the development of a photoswitchable analogue, azo-paroxetine, revealed that chemical modification can alter the selectivity profile, providing clues for designing compounds with more specific or desired polypharmacological effects. nih.gov Understanding this broader interaction network is critical for predicting side effects and identifying new therapeutic uses for paroxetine analogues. drugs.com
| Target | Interaction Type | Affinity (Ki) / Potency | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Primary Target / Inhibition | Very High (pKi ≈ 10.20) | nih.gov |
| Norepinephrine Transporter (NET) | Off-Target / Weak Inhibition | Low Affinity (<50 nmol/L) | wikipedia.org |
| CYP2D6 Enzyme | Metabolism / Potent Inhibition | Potent Inhibitor | wikipedia.org |
| Muscarinic Cholinergic Receptors | Off-Target / Weak Binding | Some Affinity | drugbank.com |
| GABA Transporters | Off-Target / Weak Interaction | Some Interaction | nih.gov |
Sustainable and Scalable Synthetic Approaches for Analogues
The chemical synthesis of paroxetine and its analogues is an area of active research, with a focus on developing methods that are more efficient, cost-effective, and environmentally friendly ("green chemistry"). nih.gov Traditional syntheses can be long, often requiring 10-15 steps. nih.gov Modern approaches aim to shorten these routes and improve yields.
One major advancement is the use of organocatalysis , which employs small organic molecules as catalysts instead of potentially toxic metals. nih.gov Organocatalytic methods, such as those using proline derivatives, have been successfully applied to the asymmetric synthesis of the chiral piperidine (B6355638) core of paroxetine, significantly shortening the total number of steps. nih.govacs.org
Another key innovation is the adoption of flow chemistry . nih.govrsc.org In flow synthesis, reagents are pumped through a reactor in a continuous stream, allowing for better control over reaction conditions like temperature and time. organic-chemistry.orgacs.orgnih.gov This technology has been used to develop a multigram-scale, solvent-free synthesis of a key chiral intermediate of paroxetine. nih.govrsc.org Combining flow chemistry with heterogeneous catalysts (catalysts in a different phase, e.g., solid catalyst in a liquid reaction) further enhances sustainability by allowing for easy separation and reuse of the catalyst. nih.govrsc.org These advanced synthetic strategies are crucial for the efficient production of not only paroxetine itself but also the novel analogues needed for ongoing research. acs.orgimperial.ac.uknih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional Batch Synthesis | Multi-step (often 9-15 steps), classical resolution | Established procedures | nih.govnih.gov |
| Organocatalysis | Uses small organic molecules as catalysts (e.g., proline derivatives) | Metal-free, shorter synthetic routes, high enantioselectivity | nih.govacs.org |
| Flow Chemistry | Continuous processing in microreactors | Improved control, scalability, safety, and efficiency; can be solvent-free | nih.govrsc.orgacs.org |
| C-H Functionalization | Directly converts C-H bonds to C-C or other bonds | Step-economic, allows for novel analogue synthesis | researchgate.netnih.gov |
Q & A
Q. How can the chemical structure of cis-(+)-Paroxetine Hydrochloride be confirmed experimentally?
To confirm the molecular structure, researchers should use 2D-Nuclear Magnetic Resonance (2D-NMR) techniques. Key experiments include:
- ¹H-NMR and ¹³C-NMR for assigning proton and carbon signals.
- DEPT 135° to distinguish CH, CH₂, and CH₃ groups.
- ¹H-¹H COSY to identify coupling between adjacent protons.
- ¹³C-¹H HSQC/HMBC to correlate carbon-proton connectivity and long-range couplings .
Example: A 2022 study resolved the structure of Paroxetine Hydrochloride using these methods, confirming stereochemistry and substituent positions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): EN 166-compliant safety goggles, fire-resistant gloves, and lab coats .
- Engineering Controls: Use fume hoods for ventilation and avoid dust generation .
- Disposal: Follow hazardous waste guidelines to prevent environmental release (chronic aquatic toxicity: H411) .
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical help .
Q. What pharmacopeial standards apply to purity analysis of this compound?
The United States Pharmacopeia (USP) outlines criteria for identifying impurities, such as paroxetine-related compounds A and B , using HPLC or LC-MS. System suitability tests require resolution of these analogs from the main peak . Researchers should validate methods per ICH Q2(R1) guidelines.
Advanced Research Questions
Q. How can formulation challenges (e.g., low solubility) be addressed for this compound?
Solid dispersion or sublingual films are effective strategies. Methodological steps include:
- Excipient Screening: Use single-factor experiments to test disintegrants (e.g., PVPP), fillers (e.g., MCC), and taste-masking agents (e.g., aspartame) .
- Orthogonal Design: Optimize variables (e.g., PVPP 13%, MCC 32%) via fuzzy综合评价法 to balance disintegration time and palatability .
- Dissolution Testing: Compare in vitro release profiles against USP dissolution apparatus criteria .
Q. How should researchers resolve contradictions in pharmacokinetic data across studies?
Adopt a systematic review framework :
Q. What advanced techniques validate the enantiomeric purity of this compound?
Use chiral chromatography (e.g., Chiralpak® AD-H column) with polar organic mobile phases. Validate via:
Q. How can neuropharmacological studies integrate toxicology endpoints for this compound?
Incorporate FINER criteria (Feasible, Novel, Ethical, Relevant) into experimental design:
- In Vivo Models: Measure serotonin reuptake inhibition (IC₅₀) in hippocampal slices while monitoring acute toxicity (LD₅₀).
- Biomarkers: Assess plasma levels of 5-HT and cortisol to correlate efficacy with stress response .
- Ethical Oversight: Follow OECD guidelines for humane endpoints in animal studies .
Methodological Tables
Table 1: Key Parameters for Formulation Optimization of Orally Disintegrating Tablets
| Variable | Optimal Range | Function |
|---|---|---|
| PVPP | 10–15% | Superdisintegrant |
| MCC | 30–35% | Binder/Filler |
| Mannitol | 35–40% | Sweetener/Disintegrant |
| Aspartame | 0.5–1.5% | Taste Masking |
Table 2: Safety Data for this compound
| Hazard | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Category 4 (Oral) | Avoid ingestion; use PPE |
| Ocular Damage | Category 1 | Immediate rinsing; goggles |
| Aquatic Toxicity | Chronic 2 | Prevent environmental release |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
